molecular formula C15H18N6O2S B6622936 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole

1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole

Cat. No.: B6622936
M. Wt: 346.4 g/mol
InChI Key: GHROVKOTHHZGSO-UHFFFAOYSA-N
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Description

  • The pyrazole ring can be introduced via a nucleophilic substitution reaction using 4-methylpyrazole and an appropriate leaving group on the ethyl chain.
  • Reaction conditions: 4-methylpyrazole, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature.
  • Thioether Formation:

    • The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate thiol compound.
    • Reaction conditions: Thiol compound, base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), room temperature.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

    Properties

    IUPAC Name

    1-(2,5-dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18N6O2S/c1-11-9-16-20(10-11)6-7-24-15-17-18-19-21(15)13-8-12(22-2)4-5-14(13)23-3/h4-5,8-10H,6-7H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GHROVKOTHHZGSO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CN(N=C1)CCSC2=NN=NN2C3=C(C=CC(=C3)OC)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18N6O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    346.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole typically involves multiple steps:

    • Formation of the Tetrazole Ring:

      • Starting with a suitable precursor such as 2,5-dimethoxybenzyl chloride, the tetrazole ring can be formed through a cyclization reaction with sodium azide under acidic conditions.
      • Reaction conditions: Sodium azide, acidic medium (e.g., hydrochloric acid), reflux temperature.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole can undergo various chemical reactions, including:

      Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The nitro groups (if present) on the phenyl ring can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

      Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.

      Reduction: Tin(II) chloride, iron powder, hydrochloric acid, reflux temperature.

      Substitution: Sodium methoxide, dimethyl sulfoxide, elevated temperature.

    Major Products Formed:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Amines.

      Substitution: Various substituted phenyl derivatives.

    Scientific Research Applications

    1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

      Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

      Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

      Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups. The pyrazole moiety may also contribute to binding affinity and specificity.

    Comparison with Similar Compounds

      1-(2,5-Dimethoxyphenyl)-5-mercaptotetrazole: Similar structure but lacks the pyrazole moiety.

      1-(2,5-Dimethoxyphenyl)-5-(2-ethylsulfanyl)tetrazole: Similar structure but lacks the pyrazole moiety and has a simpler ethylsulfanyl group.

    Uniqueness: 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole is unique due to the presence of both the pyrazole and tetrazole rings, which may confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

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